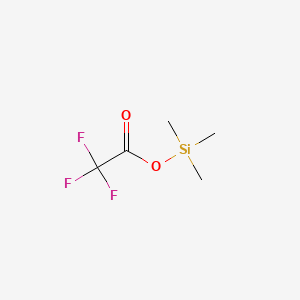

Trimethylsilyl trifluoroacetate

Descripción

Significance and Role in Organosilicon Chemistry

In the broad field of organosilicon chemistry, Trimethylsilyl (B98337) trifluoroacetate (B77799) is primarily recognized for its function as a potent silylating agent. chemimpex.com Silylation is a chemical process that involves replacing an active hydrogen atom in a molecule, such as those found in hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups, with a silyl (B83357) group, most commonly the trimethylsilyl (TMS) group. cfsilicones.com This substitution is a cornerstone of protecting group chemistry in multi-step organic syntheses and is crucial for preparing samples for analysis. cfsilicones.com

The primary roles of TMS-TFA include:

Protecting Group Chemistry : In complex organic syntheses, it is often necessary to prevent a reactive functional group from participating in a reaction. TMS-TFA serves as an effective protecting agent, particularly for hydroxyl and amine groups. guidechem.com By converting these groups into their corresponding trimethylsilyl ethers or silylated amines, their reactivity is temporarily masked, allowing chemical transformations to occur elsewhere in the molecule.

Formation of Silyl Ethers : The reaction of TMS-TFA with alcohols leads to the formation of silyl ethers. This derivatization is especially important in analytical chemistry, as it significantly increases the volatility and thermal stability of the parent compounds. chemimpex.com This enhanced volatility is a prerequisite for the analysis of many non-volatile compounds, such as sterols, by gas chromatography (GC) and mass spectrometry (MS). chemimpex.com

Enhanced Reactivity : The presence of the electron-withdrawing trifluoroacetate group makes TMS-TFA a highly reactive silylating agent. chemimpex.com This heightened reactivity allows for the efficient silylation of even hindered or less reactive functional groups under mild conditions. chemimpex.com

The significance of TMS-TFA lies in its ability to facilitate reactions and analyses that would otherwise be difficult. By modifying the properties of molecules, it enables chemists to control synthetic pathways and improve the sensitivity and accuracy of analytical detection methods. chemimpex.com

Table 1: Physicochemical Properties of Trimethylsilyl Trifluoroacetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H9F3O2Si | guidechem.comchemimpex.comcymitquimica.com |

| Molecular Weight | 186.20 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to yellow clear liquid | chemimpex.comcymitquimica.com |

| Boiling Point | 88-90 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.078 g/mL at 25°C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.336 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 400-53-3 | guidechem.comsigmaaldrich.com |

Historical Development and Evolution of this compound as a Reagent

The evolution of TMS-TFA as a reagent is linked to the need for more powerful and versatile silylating agents. Early silylating agents like trimethylsilyl chloride required a base to neutralize the HCl byproduct. This led to the development of a family of silylating agents, including N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comsigmaaldrich.com These reagents are known for their high silylating potential, and their byproducts are neutral and volatile, which is advantageous in many applications. sigmaaldrich.com

TMS-TFA emerged as a valuable alternative and complement to these reagents. Its key advantages include:

High Volatility of Byproducts : Similar to BSTFA, the byproducts of reactions with TMS-TFA are volatile, which simplifies purification and prevents interference in chromatographic analyses. sigmaaldrich.com

Enhanced Reactivity : The trifluoroacetate leaving group in TMS-TFA makes it a more reactive "silyl donor" compared to reagents like TMS-Cl, allowing for faster and more complete reactions. chemimpex.com

The industrial production of TMS-TFA often utilizes automated reactors to ensure consistent quality and yield, with careful control over reaction conditions to minimize byproduct formation. Its development reflects a broader trend in chemical synthesis toward creating reagents that are not only effective but also offer mild reaction conditions, high yields, and ease of use.

Table 2: Synthesis and Identification of this compound

| Aspect | Description | Reference |

|---|---|---|

| Common Synthesis Route | Reaction of trimethylsilyl chloride with trifluoroacetic acid, often in the presence of a base like pyridine (B92270). | |

| Alternative Formation | Formed as a byproduct when N-methyl-N-(trimethylsilyl)trifluoroacetamide is used in certain reactions. | prepchem.com |

| InChI Key | VIYXXANHGYSBLY-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | CSi(C)OC(=O)C(F)(F)F | sigmaaldrich.comsigmaaldrich.com |

Scope and Research Landscape of this compound Chemistry

The application of this compound spans several key areas of chemical research, demonstrating its versatility as a reagent. Its use is prominent in academic and industrial laboratories for both synthesis and analysis. chemimpex.com

The research landscape can be broadly categorized as follows:

Organic Synthesis : TMS-TFA is a versatile reagent for various transformations beyond simple protection. It facilitates esterification and acylation reactions due to the high reactivity conferred by the trifluoroacetate group. chemimpex.com Its compatibility with a wide range of substrates makes it a preferred choice for chemists designing efficient synthetic pathways for complex molecules, including those in the pharmaceutical and agrochemical industries. chemimpex.com

Analytical Chemistry : This is arguably the area where TMS-TFA has the most significant impact. It is extensively used as a derivatizing agent for gas chromatography (GC) and mass spectrometry (MS). chemimpex.com By converting polar, non-volatile analytes into their more volatile and thermally stable TMS derivatives, the reagent dramatically improves their chromatographic properties. cfsilicones.com This leads to better separation, shorter retention times, and enhanced detection sensitivity. Research has demonstrated its utility in developing novel methods for quantifying trace amounts of sterols in environmental samples and for improving the accuracy of amino acid sequencing in peptides through Edman degradation.

Pharmaceutical Development : In the pharmaceutical sector, TMS-TFA aids in the chemical modification of drug molecules. chemimpex.com Such modifications can be crucial for improving the stability and bioavailability of active pharmaceutical ingredients (APIs), which is a critical aspect of drug formulation and development. chemimpex.com

The ongoing research involving TMS-TFA continues to explore its potential in new synthetic methodologies and advanced analytical protocols. Its reliability, high reactivity, and the favorable properties it imparts to other molecules ensure its continued relevance in the landscape of contemporary chemical research. chemimpex.com

Propiedades

IUPAC Name |

trimethylsilyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYXXANHGYSBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059944 | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-53-3 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JU5FBY95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Trimethylsilyl Trifluoroacetate

Established Synthetic Pathways for Trimethylsilyl (B98337) Trifluoroacetate (B77799)

The primary methods for synthesizing TMS-TFA involve the reaction of a trimethylsilyl source with trifluoroacetic acid or its derivatives. These pathways are well-established and widely utilized in both laboratory and industrial settings.

The most direct and common method for the preparation of trimethylsilyl trifluoroacetate is the reaction between trimethylsilyl chloride (TMSCl) and trifluoroacetic acid (TFA). thieme-connect.dewikipedia.org This reaction is a type of silylation where the hydroxyl group of the carboxylic acid is converted into a trimethylsilyl ether.

This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product side. thieme-connect.de The base neutralizes the generated HCl, forming a salt (e.g., triethylammonium (B8662869) chloride) that often precipitates from the reaction mixture.

Alternatively, the reaction can be performed without an external base, as the generated HCl can sometimes act as a catalyst. tandfonline.com In such cases, an excess of TMSCl may be used to also serve as a dehydrating agent, trapping any moisture present in the reaction system. tandfonline.com The choice of solvent is critical and typically involves aprotic organic solvents. After the reaction is complete, the product, TMS-TFA, is usually isolated and purified by distillation.

Table 1: Typical Reaction Parameters for Synthesis from TMSCl and TFA

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | A common, cost-effective, and highly reactive silyl (B83357) source. |

| Acid Source | Trifluoroacetic acid (TFA) | The carboxylic acid that provides the trifluoroacetate group. |

| Base (optional) | Triethylamine, Pyridine | Neutralizes HCl byproduct, driving the reaction to completion. thieme-connect.de |

| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | Prevents side reactions with the reactive TMSCl. |

| Temperature | Room temperature to reflux | Reaction can often proceed at room temperature but may be heated to increase the rate. |

| Work-up | Filtration and Distillation | Removal of the amine hydrochloride salt followed by purification of the volatile product. |

While the use of TMSCl is prevalent, other silylating agents offer alternative pathways that can be advantageous under specific conditions, particularly when milder, non-acidic byproducts are desired.

Reaction with Hexamethyldisilazane (HMDS): Hexamethyldisilazane ((CH₃)₃Si-NH-Si(CH₃)₃) is a powerful silylating agent that reacts with carboxylic acids to yield the corresponding trimethylsilyl ester. researchgate.net The key advantage of this method is that the only byproduct is ammonia (B1221849) (NH₃), which is volatile and easily removed from the reaction mixture.

The reaction is as follows: 2 CF₃COOH + ((CH₃)₃Si)₂NH → 2 (CH₃)₃Si-O-COCF₃ + NH₃

This reaction can often be performed under neutral, solvent-free conditions. researchgate.net In some cases, for less reactive acids, a catalytic amount of iodine may be required to facilitate the reaction. researchgate.net The absence of corrosive byproducts like HCl makes this an attractive alternative.

Reaction with N,O-Bis(trimethylsilyl)acetamide (BSA) or its Analogs: Silyl amides, such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective silylating reagents. researchgate.net These reagents readily react with active hydrogen-containing compounds, including carboxylic acids, to form trimethylsilyl derivatives. core.ac.uknist.gov For example, the reaction with BSA proceeds as follows:

CF₃COOH + CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → (CH₃)₃Si-O-COCF₃ + CH₃C(O)NHSi(CH₃)₃

The byproducts of this reaction, N-(trimethylsilyl)acetamide, are also volatile, which simplifies the purification of the desired TMS-TFA product. These reagents are known for their high silylating potential and can often drive reactions to completion under mild conditions. researchgate.net

Table 2: Comparison of Alternative Synthetic Routes

| Silylating Agent | Byproduct | Typical Conditions | Advantages |

|---|---|---|---|

| Hexamethyldisilazane (HMDS) | Ammonia (NH₃) | Neat (solvent-free), room temp or gentle heat; catalyst (I₂) may be needed. researchgate.net | Neutral conditions, volatile and non-corrosive byproduct, high atom economy. |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | N-(trimethylsilyl)acetamide | Aprotic solvent or neat, mild temperatures. | High reactivity, volatile and neutral byproducts, simplifies purification. researchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(trimethylsilyl)trifluoroacetamide | Aprotic solvent or neat, mild temperatures. | Very high reactivity, highly volatile byproducts, less chromatographic interference. core.ac.ukresearchgate.net |

Process Optimization in this compound Production

Optimizing the synthesis of TMS-TFA is crucial for improving yield, purity, and cost-effectiveness on both laboratory and industrial scales. Key parameters that are often adjusted include the choice of reagents, reaction conditions, and purification methods.

One of the most critical factors in silylation reactions is the choice of solvent. researchgate.net Studies on the silylation of other functional groups have shown that solvents like pyridine or dimethylformamide can lead to more complete reactions compared to less polar solvents like ethyl acetate (B1210297) or dichloromethane, especially when dealing with challenging substrates. wikipedia.org The solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate and outcome.

The use and choice of a catalyst can also be a point of optimization. For instance, when using less reactive silylating agents like HMDS, screening different catalysts (e.g., iodine, zirconyl triflate) can significantly enhance reaction times and yields. researchgate.net For reactions involving TMSCl, optimizing the stoichiometry of the amine base is important to ensure complete neutralization of HCl without introducing unnecessary contaminants.

Temperature and reaction time are interdependent variables that must be fine-tuned. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts or the decomposition of the desired product. Monitoring the reaction progress using techniques like GC-MS or NMR allows for the determination of the optimal reaction time to maximize product formation while minimizing degradation. researchgate.net

Finally, the purification process is a key area for optimization. Since TMS-TFA is a volatile liquid, distillation is the primary method of purification. Optimizing distillation conditions, such as pressure and temperature, is essential to achieve high purity and minimize thermal decomposition. The volatility of byproducts from alternative reagents like HMDS and BSA simplifies this process, as they can be easily removed under vacuum. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of TMS-TFA. The primary goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant green approach is the use of solvent-free reaction conditions. The synthesis of silyl esters using HMDS can often be performed neat, completely eliminating the need for organic solvents. researchgate.net This reduces waste, lowers costs, and avoids the environmental and safety hazards associated with volatile organic compounds.

The principle of atom economy is also relevant. The reaction of TFA with HMDS is highly atom-economical, producing only ammonia as a byproduct, which is a small, simple molecule. researchgate.net In contrast, the traditional method with TMSCl and a base like triethylamine generates a stoichiometric amount of triethylammonium chloride salt, which must be separated and disposed of as waste.

Furthermore, the selection of organosilicon reagents themselves can be viewed through a green chemistry lens. Silicon-based reagents are generally considered environmentally benign, as their ultimate degradation product is inorganic silica, a naturally abundant and non-toxic compound. researchgate.net However, it is important to consider the entire life cycle, including the environmental impact of producing the reagents. For instance, there is a growing concern about the persistence of trifluoroacetic acid (TFA) in the environment, which is a key starting material for TMS-TFA.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Trimethylsilyl chloride |

| Trifluoroacetic acid |

| Triethylamine |

| Pyridine |

| Hexamethyldisilazane |

| N,O-Bis(trimethylsilyl)acetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| N-(trimethylsilyl)acetamide |

| N-(trimethylsilyl)trifluoroacetamide |

| Zirconyl triflate |

| Ammonia |

| Hydrochloric acid |

Mechanistic Investigations of Trimethylsilyl Trifluoroacetate Reactions

Reaction Mechanisms in Silylation Processes

Silylation is a common chemical modification that enhances the volatility and stability of compounds for analytical procedures like gas chromatography. wordpress.comwikipedia.org The introduction of a TMS group can also serve as a protective strategy for functional groups such as alcohols, amines, and carboxylic acids during multi-step syntheses. wikipedia.org

The fundamental mechanism of silylation by TMS-TFA involves the substitution of an active hydrogen on a heteroatom (like oxygen, nitrogen, or sulfur) with the trimethylsilyl (B98337) group. colostate.edu This process generally follows a nucleophilic substitution pathway at the silicon center. The substrate, containing a nucleophilic functional group (e.g., ROH, RNH2), attacks the electrophilic silicon atom of TMS-TFA. This attack is often facilitated by a base, which deprotonates the substrate to increase its nucleophilicity. wikipedia.org

The reaction can be represented as: ROH + CF3COOSi(CH3)3 → ROSi(CH3)3 + CF3COOH

In many instances, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for silylation, where TMS-TFA is a key component or is structurally related. researchgate.netnih.gov Studies have shown that the choice of solvent and the presence of catalysts, such as trimethylchlorosilane (TMCS), can significantly influence the efficiency of the silylation reaction. researchgate.netnih.gov For example, the silylation of certain steroids with BSTFA in the presence of TMCS as a catalyst enhances the reaction yield. researchgate.net

The reaction mechanism is believed to proceed through a transition state where the silicon atom expands its coordination sphere to accommodate both the incoming nucleophile and the leaving trifluoroacetate (B77799) group. The stability of this transition state is a crucial factor in determining the reaction rate.

Electrophilic Activation and Reactivity Profiles

The silicon atom in trimethylsilyl trifluoroacetate is rendered highly electrophilic by the adjacent trifluoroacetate group. The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) significantly enhances the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack. This heightened electrophilicity makes TMS-TFA a more potent silylating agent compared to analogues like trimethylsilyl acetate (B1210297). colostate.edu

Its reactivity profile is comparable to other highly reactive silylating agents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org While TMSOTf is generally considered more reactive, TMS-TFA offers a useful alternative with a distinct reactivity pattern. The electrophilicity of TMS-TFA is a key determinant of its broad applicability in silylating a wide range of functional groups, including those that are less reactive.

The general order of reactivity for silylating agents often follows the strength of the leaving group's conjugate acid. The pKa of trifluoroacetic acid is significantly lower than that of acetic acid, which correlates with the higher reactivity of TMS-TFA.

Table of Silylating Agent Reactivity

| Silylating Agent | Leaving Group | Approximate pKa of Conjugate Acid | Relative Reactivity |

| (CH3)3SiI | I- | -10 | Very High |

| (CH3)3SiOTf | TfO- | -14 | Very High |

| (CH3)3SiBr | Br- | -9 | High |

| (CH3)3SiOCOCF3 | CF3COO- | 0.23 | High |

| (CH3)3SiCl | Cl- | -7 | Moderate |

| (CH3)3SiOCOCH3 | CH3COO- | 4.76 | Low |

This table provides a generalized comparison of reactivity.

Role of the Trifluoroacetate Moiety in Reaction Dynamics

The trifluoroacetate group (CF3COO-) plays a multifaceted role in the reaction dynamics of TMS-TFA. Its primary function is to act as an excellent leaving group, a consequence of its high stability. The negative charge on the trifluoroacetate anion is effectively delocalized through resonance and inductively stabilized by the three fluorine atoms. This stability facilitates the cleavage of the Si-O bond during the silylation reaction.

Computational Chemistry and DFT Studies of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the reactivity of chemical compounds. researchgate.net DFT studies on this compound and related compounds have provided detailed insights into their geometric structures, electronic properties, and reaction pathways. researchgate.net

These computational models can be used to:

Calculate the charge distribution within the TMS-TFA molecule, confirming the high electrophilicity of the silicon center.

Model the transition state structures for silylation reactions, allowing for the calculation of activation energies and reaction rates.

Investigate the conformational preferences of the molecule, which can influence its reactivity. researchgate.net

Predict the spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) of the molecule and its reaction intermediates, which can then be compared with experimental data for validation.

For instance, DFT calculations can help to elucidate the precise mechanism of nucleophilic attack, determining whether it follows a concerted or a stepwise pathway. These studies have been instrumental in refining our understanding of the factors that control the stereoselectivity and regioselectivity of silylation reactions. researchgate.net

Spectroscopic Probing of Reaction Intermediates and Transition States (e.g., NMR Spectroscopy in Mechanistic Elucidation)

Spectroscopic techniques are crucial for the experimental investigation of reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for identifying and characterizing reaction intermediates and products. nih.govnih.gov

Key applications of NMR in studying TMS-TFA reactions include:

¹H NMR: Can be used to monitor the progress of a reaction by observing the disappearance of the substrate's active proton signal and the appearance of the trimethylsilyl group's characteristic singlet peak around 0 ppm. nih.gov

¹⁹F NMR: The fluorine atoms in the trifluoroacetate group provide a sensitive probe for monitoring the cleavage of the Si-O bond and the formation of the trifluoroacetate anion or trifluoroacetic acid.

²⁹Si NMR: Although less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, this technique can provide direct information about the electronic environment of the silicon atom. Changes in the ²⁹Si chemical shift can be correlated with the progress of the silylation reaction and the nature of the substituents on the silicon atom. rsc.org

By conducting NMR experiments at low temperatures, it is sometimes possible to trap and observe transient intermediates that are not stable at room temperature. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study the association of different species in solution, providing insights into the formation of pre-reaction complexes. nih.gov The combination of these spectroscopic methods with computational studies provides a comprehensive picture of the mechanistic details of reactions involving this compound.

Applications of Trimethylsilyl Trifluoroacetate in Analytical Chemistry Research

Derivatization for Gas Chromatography (GC) Applications

In gas chromatography, compounds must be volatile and thermally stable to be vaporized and travel through the GC column. Many organic compounds, especially those containing active hydrogen atoms in functional groups like hydroxyls (-OH), carboxylic acids (-COOH), amines (-NH), and thiols (-SH), are non-volatile and polar. Direct injection of these compounds into a GC system can lead to poor chromatographic results, including broad, tailing peaks or no peaks at all due to thermal decomposition in the hot injector. wordpress.commdpi.com

Silylation is a chemical derivatization technique used to overcome these limitations. idc-online.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a compound closely related to trimethylsilyl (B98337) trifluoroacetate (B77799), are used to replace the active hydrogens in an analyte with a trimethylsilyl (TMS) group. wordpress.comdioxin20xx.org This process converts polar functional groups into non-polar, more volatile trimethylsilyl ethers, esters, or amines, making them amenable to GC analysis. youtube.comthermofisher.com The resulting TMS derivatives exhibit significantly improved chromatographic behavior, leading to sharper, more symmetrical peaks and better separation from other components in a mixture. mdpi.com

Derivatization for Mass Spectrometry (MS) Applications (e.g., GC-MS)

The derivatization of analytes is a cornerstone of gas chromatography-mass spectrometry (GC-MS) based analysis, a powerful technique that combines the separation capabilities of GC with the identification power of MS. dioxin20xx.orgnih.gov Silylation is frequently the derivatization method of choice for preparing samples for GC-MS. idc-online.com

Once the volatile TMS derivatives are separated by the GC, they enter the mass spectrometer, where they are ionized. The resulting mass spectra are often highly informative. Trimethylsilyl derivatives typically yield clear molecular ions or characteristic fragment ions that aid in structural elucidation and molecular weight determination. mdpi.com A common and diagnostically useful fragmentation pathway is the loss of a methyl group ([M-15]⁺), which produces a strong signal and helps confirm the mass of the original analyte. mdpi.com This derivatization is essential for the GC-MS analysis of a wide array of compounds, including steroids, fatty acids, amino acids, and pharmaceuticals. nih.govmdpi.comnih.gov

Enhancement of Volatility and Thermal Stability for Analytical Detection

The primary purpose of trimethylsilyl derivatization is to increase the volatility and thermal stability of analytes for GC-based detection. wordpress.commdpi.comnih.gov This enhancement is achieved by fundamentally altering the chemical properties of the molecule.

Increased Volatility: Polar functional groups, such as hydroxyls and carboxylic acids, can form strong intermolecular hydrogen bonds. These bonds hold the molecules together, reducing their tendency to enter the gas phase (i.e., they have low volatility). By replacing the acidic hydrogen with a non-polar trimethylsilyl group, hydrogen bonding is eliminated. This reduction in intermolecular forces allows the derivatized compound to vaporize at a much lower temperature, making it suitable for GC analysis. youtube.com

Increased Thermal Stability: Many complex organic molecules are susceptible to degradation at the high temperatures used in GC injectors and columns. Silylation protects these thermally fragile functional groups. mdpi.comnih.gov The resulting TMS ethers and esters are generally more stable than their underivatized parent compounds, preventing on-column decomposition and ensuring that the analyte reaches the detector intact. wordpress.com This leads to more accurate and reproducible analytical results.

Challenges and Artifacts in Trimethylsilyl Derivatization Reactions

While trimethylsilyl derivatization is a powerful technique, it is not without its challenges. The reaction can sometimes produce unexpected by-products, known as artifacts, which can complicate analysis and interpretation. researchgate.netnih.govwordpress.com

One of the most significant challenges is the formation of multiple derivative products from a single starting analyte. nih.govnih.gov This can occur due to incomplete derivatization, where some active sites on a molecule remain unreacted, or through side reactions. The result is multiple peaks on the chromatogram corresponding to a single compound, which can lead to confusion about the sample's composition and make quantification difficult. wordpress.com The choice of solvent can also influence the reaction, with some solvents promoting the formation of undesired by-products. nih.gov

Another major issue is the inherent moisture sensitivity of most silylation reagents and the resulting TMS derivatives. mdpi.comnih.gov The presence of even trace amounts of water can consume the reagent and hydrolyze the newly formed derivatives back to their original form, leading to lower yields and inaccurate results. Therefore, reactions must be carried out under strictly anhydrous conditions. nih.gov The stability of the derivatives is also a concern during storage. Studies have shown that while many TMS derivatives are stable for weeks when stored at -18 °C, significant degradation can occur at warmer temperatures or after repeated freeze-thaw cycles. nih.gov

Finally, excess derivatization reagent can sometimes interfere with the chromatographic analysis, especially in trace analysis where large volume injections are required. nih.govepa.gov This interference may necessitate additional sample cleanup steps to remove the excess reagent before injection. epa.gov

Table 1: Common Challenges and Solutions in Trimethylsilyl Derivatization

| Challenge | Description | Potential Solution(s) | Source(s) |

|---|---|---|---|

| Formation of Multiple Derivatives | A single analyte produces more than one derivative product, resulting in multiple chromatographic peaks. | Optimize reaction conditions (solvent, temperature, time); add a catalyst like trimethylsilylimidazole (TMSI) to the reagent. | nih.govwordpress.comnih.gov |

| Moisture Sensitivity | Reagents and TMS-derivatives can be hydrolyzed by water, leading to incomplete reactions and sample degradation. | Use anhydrous solvents and reagents; store derivatized samples at low temperatures (-18 °C). | mdpi.comnih.govnih.gov |

| Derivative Instability | Derivatized analytes degrade over time or with improper storage, especially with repeated freeze-thaw cycles. | Analyze samples immediately after derivatization; use automated online derivatization systems; store at -18 °C for up to 20 weeks and limit freeze-thaw cycles. | nih.govnih.gov |

| Reagent Interference | Excess silylation reagent co-elutes with or obscures analyte peaks, affecting trace analysis. | Develop post-derivatization cleanup steps, such as base treatment and liquid-liquid extraction, to remove excess reagent. | nih.govepa.gov |

| Matrix Effects | Contaminants (acids, bases, salts) in crude or complex samples can catalyze the formation of artifacts. | Purify samples before derivatization; carefully validate the method for the specific sample matrix. | wordpress.com |

Quantitative Analysis and Detection Methodologies

For quantitative analysis, it is essential that the derivatization reaction is reproducible, efficient, and proceeds to completion. The formation of artifacts can significantly complicate quantification; if multiple peaks are generated from a single analyte, their areas may need to be summed to determine the total concentration, which assumes an equal detector response for each derivative. wordpress.com

To ensure accuracy and precision, quantitative methods involving silylation must be carefully developed and validated. This includes the optimization of reaction parameters such as reagent type, solvent, temperature, and reaction time. dioxin20xx.orgnih.gov For example, some studies have found that heating the reaction is unnecessary and can be performed optimally at room temperature. dioxin20xx.org The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample in a known amount, is crucial for correcting variations in derivatization yield and instrument response. nih.gov

Modern analytical laboratories increasingly use fully automated online derivatization systems. thermofisher.comnih.gov These systems perform the derivatization immediately before GC-MS injection, which minimizes the degradation of unstable TMS derivatives and improves reproducibility by standardizing reaction times and conditions. thermofisher.comnih.gov

A validated GC-MS method for the quantification of hydroxyurea (B1673989) in plasma provides a practical example of these principles. In this method, the drug was extracted from plasma and derivatized with BSTFA before analysis. The method demonstrated excellent performance, highlighting the reliability of silylation-based quantitative analysis when properly controlled. nih.gov

Table 2: Example of a Validated Quantitative GC-MS Method Using Silylation

| Analyte | Matrix | Derivatization Reagent | Parameter | Result | Source |

|---|---|---|---|---|---|

| Hydroxyurea | Plasma | BSTFA | Detection Limit (LOD) | 0.078 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.313 µg/mL | ||||

| Linearity Range | up to 500 µg/mL | ||||

| Intra-day Precision (%CV) | 0.3 - 8.7% | ||||

| Inter-day Precision (%CV) | 0.4 - 9.6% |

Decomposition and Stability Studies of Trimethylsilyl Trifluoroacetate

Thermal Decomposition Pathways and Products

The thermal behavior of trimethylsilyl (B98337) trifluoroacetate (B77799) has been investigated, revealing its susceptibility to decomposition at elevated temperatures. Studies using ultraviolet photoelectron spectroscopy show that trimethylsilyl trifluoroacetate decomposes completely at temperatures between 725–800 °C. cdnsciencepub.com This is in stark contrast to its non-fluorinated analog, trimethylsilyl acetate (B1210297), which exhibits only minor decomposition at 800 °C, indicating that the trifluoroacetyl group significantly influences the compound's thermal lability. cdnsciencepub.com

The decomposition pathway for this compound does not follow the same mechanism as trimethylsilyl acetate. cdnsciencepub.com While detailed product analysis from direct thermolysis is complex, related studies on silylating agents suggest that reactive silyl (B83357) donors can decompose significantly at temperatures above 75°C, a process that can be accelerated by the presence of metals. researchgate.net The decomposition of trifluoroacetic acid, a potential hydrolysis product, at 300–390°C yields major products such as carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride. rsc.org

Table 1: Thermal Decomposition Behavior of Trimethylsilyl Esters

| Compound | Decomposition Temperature | Extent of Decomposition | Key Findings |

|---|---|---|---|

| This compound | 725–800 °C | Complete | Decomposition mechanism differs from the acetate analog. cdnsciencepub.com |

| Trimethylsilyl acetate | 800 °C | Slight | Primarily starting material and acetic acid detected. cdnsciencepub.com |

Hydrolytic Stability and Reactivity in Aqueous Environments

This compound is highly susceptible to hydrolysis. Like many trimethylsilyl (TMS) derivatives, it should be considered easily hydrolyzed. researchgate.net In the presence of water, the compound readily breaks down to form trifluoroacetic acid and trimethylsilanol (B90980). This reactivity is a general characteristic of TMS esters of carboxylic acids. researchgate.net

The hydrolytic stability of TMS derivatives can vary, but the general order suggests that derivatives of carboxylic acids are less stable than those of alcohols and phenols. researchgate.net Studies on trifluoroacetylated cellulose (B213188) fibers have also demonstrated that the trifluorinated ester is quite susceptible to hydrolysis upon exposure to water. researchgate.net This inherent instability in aqueous environments necessitates that samples derivatized with this compound be analyzed shortly after preparation and stored under anhydrous conditions to prevent degradation. nih.gov The significant hydrolytic breakdown of some TMS derivatives has been observed during storage in artificial wastewater extracts and after repeated freeze-thaw cycles. nih.gov

Influence of Environmental Factors on Compound Stability

Several environmental factors can influence the stability of this compound. The presence of moisture is the most critical factor, leading to rapid hydrolysis as discussed above. researchgate.net Temperature also plays a crucial role; studies on various TMS derivatives show marked instability in aqueous solutions at both room temperature (25 °C) and refrigerated conditions (4 °C), with storage at -18 °C recommended to ensure stability for extended periods. nih.gov

The chemical matrix is another significant factor. For instance, the stability of TMS derivatives can differ substantially between a pure solvent like ethyl acetate and a complex matrix such as artificial wastewater. nih.gov Furthermore, the presence of metals can catalyze the thermal decomposition of related silylating reagents. researchgate.net

Once hydrolyzed, the resulting trifluoroacetic acid (TFA) exhibits high environmental persistence. unep.orgmdpi.com TFA salts are very stable and tend to accumulate in terminal environmental sinks like salt lakes and oceans, as their primary removal mechanism from these bodies of water is evaporation. unep.orgnih.gov The carbon-fluorine bonds in the trifluoroacetate moiety are highly resistant to both chemical and biological degradation, leading to a long environmental lifetime. unep.orgmdpi.com

Table 2: Stability of Select TMS Derivatives under Various Conditions

| Derivative Type | Condition | Stability Observation | Source |

|---|---|---|---|

| TMS-Estrogens (E2, E3, EE2) | AWW Extract, 25 °C & 4 °C | Unstable | nih.gov |

| TMS-Citric Acid | AWW Extract, 25 °C & 4 °C | Unstable | nih.gov |

| General TMS Derivatives | Repeated Freeze-Thaw Cycles | Significant hydrolytic breakdown observed. | nih.gov |

| General TMS Derivatives | Storage at -18 °C | Recommended for long-term stability (up to 20 weeks). | nih.gov |

*AWW: Artificial Wastewater

Spectroscopic Analysis of Decomposition Products (e.g., Ultraviolet Photoelectron Spectroscopy)

Spectroscopic techniques are essential for studying the decomposition of this compound and identifying its products. Ultraviolet photoelectron spectroscopy (UPS) has been employed to investigate its thermolytic behavior, providing evidence of its complete decomposition at high temperatures and confirming that its breakdown follows a unique pathway. cdnsciencepub.com The photoelectron spectra of the parent compound have been presented as part of these studies. cdnsciencepub.com

Mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), is another powerful tool. During electron impact mass spectrometry, this compound and related compounds undergo a characteristic intramolecular rearrangement. wordpress.comresearchgate.net This fragmentation pathway involves the loss of a methyl group, followed by subsequent losses of difluorocarbene and carbon dioxide, ultimately yielding a prominent ion at m/z 77, which is proposed to be the dimethylfluorosilyl cation ([Si(CH₃)₂F]⁺). wordpress.comresearchgate.net This ion is a key marker in the mass spectrum of this compound. wordpress.com

In-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) have also been used to analyze the decomposition of related trifluoromethyl-silicon compounds, allowing for the identification of unstable intermediate species. nih.gov

Advanced and Interdisciplinary Research Applications of Trimethylsilyl Trifluoroacetate

Electrolyte Additive in Battery Chemistry Research (e.g., Lithium Metal Batteries)

Enhancing Electrolyte Stability for Improved Performance

The impact of TMSTFA on battery performance is significant, as evidenced by the following data:

| Performance Metric | Standard Electrolyte | Electrolyte with TMSTFA |

| Capacity Retention | 73.1% after 200 cycles | 85.1% after 200 cycles |

| Coulombic Efficiency | Lower and less stable | Consistently high |

| Cycle Life | Shorter | Significantly extended |

A Scavenger for Harmful Species: Mitigating Hydrogen Fluoride Formation

A detrimental side reaction in lithium-ion batteries containing lithium hexafluorophosphate (LiPF6) salt is the formation of hydrofluoric acid (HF) due to the presence of trace amounts of water. HF is highly corrosive and can attack both the cathode and anode, leading to a rapid decline in battery performance. TMSTFA acts as an effective scavenger for HF, neutralizing this harmful species and thereby protecting the integrity of the battery components. This mitigation of HF formation is crucial for enhancing the calendar and cycle life of lithium-ion batteries.

Organosilicon Chemistry Beyond Traditional Synthetic Uses

While Trimethylsilyl (B98337) trifluoroacetate (B77799) is well-established as a silylating agent and a protecting group in organic synthesis, its utility in organosilicon chemistry is expanding into more advanced and interdisciplinary areas. Researchers are exploring its potential in the design and synthesis of novel organosilicon materials with tailored properties.

The unique reactivity of the trimethylsilyl group and the trifluoroacetate moiety in TMSTFA allows for its incorporation into complex molecular architectures. This opens up avenues for the development of new silicon-based polymers and materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These advanced materials could find applications in diverse fields such as microelectronics, sensor technology, and catalysis, marking a significant step beyond the compound's traditional roles in synthesis.

Future Perspectives and Research Challenges

Development of Novel Trimethylsilyl (B98337) Trifluoroacetate-Mediated Transformations

The development of novel chemical reactions is a cornerstone of progress in organic synthesis. For TMS-TFA, this involves exploring its reactivity beyond traditional silylation and protection strategies. Researchers are actively investigating new transformations that leverage the unique properties of this reagent.

One area of focus is the generation of reactive intermediates. For instance, the reaction of TMS-TFA with various substrates can lead to the in-situ formation of trifluoroacetate (B77799) esters, which can then participate in subsequent reactions. researchgate.net These transformations can enable the construction of complex molecular architectures that would be difficult to achieve through other methods.

Recent studies have demonstrated the potential of TMS-TFA in facilitating novel cyclization reactions. For example, it has been used to promote aza-Prins cyclizations in the total synthesis of complex natural products like paxdaphnine A and daphlongamine B. acs.org In these syntheses, TMS-TFA, in combination with a silver salt, activates an N-cyanomethyl group to generate an iminium ion, which then undergoes the desired cyclization. acs.org This highlights the ability of TMS-TFA to mediate the formation of key carbon-carbon and carbon-heteroatom bonds.

Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high selectivity and efficiency. The development of new catalysts for TMS-TFA-mediated transformations is crucial for expanding its synthetic utility.

A key challenge is achieving high levels of stereoselectivity, particularly enantioselectivity, in reactions involving TMS-TFA. Chiral catalysts, such as those based on transition metals or organocatalysts, can be designed to control the three-dimensional arrangement of atoms in the product. For example, in scandium(III)-catalyzed reactions, TMS-TFA can be used to form trifluoroacetate esters that undergo nucleophilic attack with stereochemical inversion. The design of new catalysts that can further enhance this inversion or control other stereochemical outcomes is an active area of research.

Improving the efficiency of existing TMS-TFA-mediated reactions is another important goal. This can be achieved through the development of more active and robust catalysts that can operate under milder reaction conditions and at lower catalyst loadings. For instance, while Friedel-Crafts acylation reactions using TMS-TFA and aluminum chloride are known, optimizing the catalyst system to minimize byproducts and improve yields remains a focus. acs.org

The table below summarizes some of the catalyst systems that have been explored for reactions involving silylating agents, which could be relevant for future catalyst design in TMS-TFA chemistry.

| Catalyst Type | Reaction Type | Potential for TMS-TFA | Reference |

|---|---|---|---|

| Scandium(III) triflate | Stereoselective nucleophilic substitution | Controlling stereochemistry in trifluoroacetate ester reactions. | |

| Aluminum chloride | Friedel-Crafts acylation | Improving selectivity and reducing byproducts in acylation reactions. | acs.org |

| Silver trifluoroacetate (AgTFA) | Aza-Prins cyclization | Activation of functional groups for complex cyclizations. | acs.org |

| Palladium catalysts | Cross-coupling reactions | Exploring new cross-coupling reactions involving TMS-TFA. | |

| Chiral organocatalysts | Enantioselective transformations | Developing enantioselective variants of TMS-TFA mediated reactions. |

Green and Sustainable Synthetic Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The focus is on designing processes that are environmentally benign, economically viable, and utilize renewable resources. Applying these principles to TMS-TFA chemistry presents both opportunities and challenges.

One aspect of green chemistry is the use of safer and more sustainable solvents. Research into conducting TMS-TFA-mediated reactions in greener solvents, such as water or bio-based solvents, is an important area of investigation. mt.com While TMS-TFA is sensitive to hydrolysis, the development of biphasic reaction conditions or the use of protective strategies could enable its use in aqueous media. wikipedia.org

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle of green chemistry. Developing reactions that maximize atom economy is a priority. This can be achieved through the design of catalytic cycles where TMS-TFA is used in catalytic amounts or can be regenerated and recycled.

The use of renewable feedstocks is also a central tenet of sustainable chemistry. Citric acid, a biomass-derived platform chemical, has been used to synthesize rigid spirodiols for the creation of recyclable polymers. acs.org Exploring the use of TMS-TFA in the chemical modification and processing of such bio-based materials could lead to more sustainable products.

Role in Emerging Technologies and Interdisciplinary Research Fields

The unique properties of TMS-TFA make it a valuable tool in various emerging technologies and interdisciplinary research fields. Its ability to introduce the trifluoroacetyl group and the trimethylsilyl group can be exploited to modify the properties of materials and molecules for specific applications. guidechem.com

In materials science, TMS-TFA can be used to functionalize surfaces and polymers. chemimpex.com For instance, it can be employed to introduce trifluoroacetate groups onto a material's surface, altering its hydrophobicity, reactivity, and other properties. This has potential applications in the development of new coatings, adhesives, and electronic materials. guidechem.com

In medicinal chemistry and drug delivery, TMS-TFA can be used to synthesize and modify drug molecules. For example, it has been used in the synthesis of glycoconjugate prodrugs designed for targeted cancer therapy. acs.org In this context, a related silylating agent, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), was used to facilitate glycosylation reactions. acs.org The ability to precisely modify the structure of drug candidates is crucial for optimizing their efficacy and reducing side effects.

Furthermore, TMS-TFA plays a role in analytical chemistry as a derivatizing agent. chemimpex.com By converting analytes into their trimethylsilyl derivatives, their volatility and stability can be enhanced, facilitating their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.networdpress.com This is particularly important for the detection and quantification of trace amounts of compounds in complex matrices. nih.gov

The table below highlights some of the emerging applications of TMS-TFA and related silylating agents.

| Field | Application | Significance | Reference |

|---|---|---|---|

| Materials Science | Surface functionalization of polymers | Altering material properties for advanced coatings and adhesives. | guidechem.comchemimpex.com |

| Medicinal Chemistry | Synthesis of drug candidates and prodrugs | Enabling the creation of more effective and targeted therapeutics. | acs.org |

| Analytical Chemistry | Derivatization for GC-MS analysis | Improving the detection and quantification of trace compounds. | chemimpex.comnih.gov |

| Polymer Chemistry | Synthesis of recyclable polymers | Contributing to the development of sustainable materials. | acs.org |

| Oligonucleotide Synthesis | Protecting group chemistry | Facilitating the synthesis of DNA and RNA strands. | nih.gov |

Overcoming Current Limitations in Trimethylsilyl Trifluoroacetate Chemistry

Despite its versatility, TMS-TFA chemistry is not without its limitations. Addressing these challenges is essential for unlocking its full potential.

One of the primary limitations is the moisture sensitivity of TMS-TFA. wikipedia.org It readily hydrolyzes in the presence of water to form trimethylsilanol (B90980) and trifluoroacetic acid. wikipedia.org This necessitates the use of anhydrous reaction conditions, which can be cumbersome and expensive on an industrial scale. Developing more water-tolerant reaction systems or alternative silylating agents with improved stability is a key research goal.

Another challenge is the potential for side reactions and the formation of byproducts. researchgate.networdpress.com In some cases, the trimethylsilyl group can migrate, or unexpected derivatives can be formed, leading to complex reaction mixtures and purification difficulties. wordpress.com A deeper understanding of the reaction mechanisms and the factors that control selectivity is needed to minimize these unwanted processes. For example, in silylation reactions for GC-MS analysis, the choice of solvent can significantly impact the product distribution. nih.gov

The cost and availability of TMS-TFA can also be a limiting factor for large-scale applications. Developing more cost-effective and sustainable methods for its synthesis would make it more accessible for industrial use. google.com

Q & A

Q. What are the critical physical and chemical properties of TMSTFA for experimental design?

TMSTFA (C₅H₉F₃O₂Si, MW 186.20) has a boiling point of 88–90°C, density of 1.078 g/mL at 25°C, and refractive index of 1.336. Its volatility and stability under anhydrous conditions make it suitable for silylation reactions. The InChI key (1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3) aids in computational modeling .

Q. How is TMSTFA employed as a silylating agent in organic synthesis?

TMSTFA is widely used to protect hydroxyl or amine groups via trimethylsilyl (TMS) derivatization. For example, in phosphoramidite synthesis, it reacts with hydroxylated intermediates under mild conditions (0°C to RT, methanol solvent) to form stable TMS ethers, enabling subsequent coupling reactions. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. What safety protocols are essential for handling TMSTFA?

TMSTFA has an oral LD₅₀ of 300–2,000 mg/kg, requiring precautions to avoid inhalation or skin contact. Use fume hoods, nitrile gloves, and safety goggles. Environmental hazards include low biodegradability; spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic role does TMSTFA play in stabilizing lithium-ion battery electrolytes?

TMSTFA acts as an HF scavenger in electrolytes, reacting with trace HF to prevent degradation of LiPF₆-based salts. This stabilizes the solid-electrolyte interphase (SEI) on anodes. Efficacy is validated via electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) to analyze SEI composition .

Q. How can density functional theory (DFT) elucidate TMSTFA’s reactivity in silico?

DFT calculations (e.g., B3LYP/6-31G+(d,p)) optimize TMSTFA’s geometry and predict electronic properties (HOMO-LUMO energies, molecular electrostatic potentials). Vibrational frequencies scaled by 0.964 match experimental IR spectra, while NMR chemical shifts (GIAO method) validate structural assignments .

Q. Why does TMSTFA enable stereochemical inversion in trifluoroacetate ester reactions?

In scandium(III)-catalyzed reactions, TMSTFA forms trifluoroacetate esters that undergo nucleophilic attack by trimethylsilyl cyanide. A transient ion pair with the catalyst restricts nucleophile access, leading to ~90% inversion. Mechanistic studies use kinetic isotope effects (KIEs) and stereoselective isotopic labeling .

Q. What analytical methods ensure purity in TMSTFA-mediated syntheses?

Post-synthesis purification employs size exclusion chromatography (SEC) with HFIP/K⁺ trifluoroacetate eluent (flow rate: 0.8 mL/min). Purity is confirmed via ¹H/¹³C NMR (referenced to TMS in CDCl₃) and mass spectrometry (EI/CI modes) .

Q. How does TMSTFA influence reaction yields in multi-step domino reactions?

In triazole synthesis, TMSTFA facilitates desilylation under mild acidic conditions, enabling sequential azide-alkyne cycloaddition and silyl group removal. Reaction optimization uses design of experiments (DoE) to balance temperature, solvent polarity, and catalyst loading (e.g., PIFA) .

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.